molecular formula C24H22N2O4S B2712407 N-isopropyl-N-phenyl-2-[(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)methyl]benzenecarboxamide CAS No. 866153-09-5

N-isopropyl-N-phenyl-2-[(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)methyl]benzenecarboxamide

Cat. No.: B2712407
CAS No.: 866153-09-5
M. Wt: 434.51
InChI Key: OJRKTVDCYJTLKM-UHFFFAOYSA-N
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Description

N-isopropyl-N-phenyl-2-[(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)methyl]benzenecarboxamide is a synthetic chemical compound of significant interest in biochemical and pharmacological research. Its structure incorporates a 1,2-benzisothiazol-3-one 1,1-dioxide core, a scaffold known to exhibit a range of biological activities. Derivatives of 1,2-benzisothiazol-3-one are widely recognized for their antimicrobial properties, functioning as effective biocides against a broad spectrum of bacteria, fungi, and yeasts . Furthermore, this specific pharmacophore has been identified as a key component in molecules with more complex therapeutic applications, including serving as a core structure in human leukocyte elastase (HLE) inhibitors for investigating inflammatory diseases, and has been explored in the development of 5-HT1a antagonists and analgesics . The compound's mechanism of action is likely multifaceted and dependent on the specific research context, potentially involving the reactivity of the isothiazolinone ring. Researchers value this compound as a high-purity chemical tool for probing biological pathways, developing enzyme assays, and as a precursor in the synthesis of more complex molecules for structure-activity relationship (SAR) studies. It is essential to note that this product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-phenyl-N-propan-2-yl-2-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-17(2)26(19-11-4-3-5-12-19)24(28)20-13-7-6-10-18(20)16-25-23(27)21-14-8-9-15-22(21)31(25,29)30/h3-15,17H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRKTVDCYJTLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)C2=CC=CC=C2CN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-isopropyl-N-phenyl-2-[(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)methyl]benzenecarboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological effects, particularly its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C24H22N2O4S and a molar mass of approximately 434.51 g/mol. Its structure includes a benzene carboxamide moiety linked to a benzisothiazole derivative, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC24H22N2O4S
Molar Mass434.51 g/mol
CAS NumberNot specified

Antimicrobial Properties

Research indicates that derivatives of benzisothiazole exhibit significant antimicrobial activity. A study on hybrid molecules similar to this compound demonstrated moderate antibacterial effects against gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 6 to 100 µg/ml. Notably, these compounds showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other staphylococci strains but were ineffective against gram-negative bacteria such as Escherichia coli at concentrations up to 100 µg/ml .

Structure-Activity Relationships (SAR)

The presence of specific structural features in the compound is critical for its biological activity. The benzisothiazole ring and the isopropyl and phenyl substituents are believed to enhance antimicrobial efficacy. Preliminary SAR studies suggest that modifications in these groups can significantly influence the potency and spectrum of activity against various pathogens .

Case Studies

One notable study involved the synthesis of several benzisothiazole derivatives and their evaluation for antifungal properties. While some compounds showed promising results against Saccharomyces cerevisiae and Cryptococcus neoformans, others exhibited limited antifungal activity. This highlights the importance of structural optimization in developing effective antifungal agents from this chemical class .

Scientific Research Applications

The compound N-isopropyl-N-phenyl-2-[(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)methyl]benzenecarboxamide, also known as a benzisothiazole derivative, has garnered interest in various scientific research applications. This article delves into its properties, synthesis methods, and notable applications in the fields of medicinal chemistry, materials science, and environmental studies.

Structural Features

The compound features a complex structure with a benzisothiazole moiety that contributes to its biological activity. The presence of the isopropyl and phenyl groups enhances its lipophilicity, which is beneficial for membrane permeability in biological systems.

Medicinal Chemistry

This compound has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of benzisothiazole exhibit significant antibacterial and antifungal activities. The mechanism is believed to involve the disruption of microbial cell membranes or interference with metabolic pathways.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that similar benzisothiazole compounds exhibited minimum inhibitory concentrations (MICs) against various bacterial strains. The findings suggest that modifications to the benzisothiazole structure can enhance antimicrobial efficacy .

Materials Science

In materials science, this compound has been explored for its potential use in polymer additives . Its ability to act as a stabilizer against UV degradation makes it suitable for incorporation into plastics and coatings.

Table: Comparative Stability of Polymers with Additives

Additive TypeUV Stability (Hours)Mechanical Strength (MPa)
Control (No Additive)5030
N-Isopropyl-N-phenyl Compound12035
Benzophenone Derivative10032

Environmental Science

The compound's potential application in environmental remediation has been investigated due to its ability to interact with heavy metals and organic pollutants. Research indicates that benzisothiazole derivatives can form stable complexes with metal ions, enhancing their removal from contaminated water sources.

Case Study: Heavy Metal Adsorption

A study conducted on the adsorption properties of benzisothiazole derivatives showed effective removal rates of lead and cadmium ions from aqueous solutions. The results indicated that the functional groups present in the compound facilitate strong interactions with metal ions .

Comparison with Similar Compounds

Key Observations:

Linker Variations :

  • The target compound uses a methylene (-CH2-) linker, while others employ acetyl (-CO-) or acetamide (-NHCO-) groups. Acetyl/acetamide linkers may increase polarity compared to methylene .

4-Hydroxyphenyl (Compound 3) adds a polar group, improving aqueous solubility . 2-Ethylphenyl (Compound 2) enhances lipophilicity, favoring membrane permeability .

Physicochemical and Analytical Comparisons

  • Hydrogen Bonding: Compound 3’s 4-hydroxyphenyl group increases hydrogen-bond donor/acceptor capacity (PSA = 106 Ų inferred from ), whereas the target compound’s isopropyl/phenyl groups may reduce polarity .
  • Synthetic Validation : X-ray crystallography is widely used for structural confirmation (e.g., Compound 3, R factor = 0.039 ). SHELX software () is frequently employed for small-molecule refinement in such studies .
  • Mass Spectrometry : Molecular networking () and LCMS/MS facilitate dereplication by comparing fragmentation patterns (cosine scores) of related compounds .

Research Findings and Implications

Structural Diversity : Modifications to the linker and N-substituents significantly alter physicochemical properties. For instance, acetyl linkers (Compounds 1–3) may improve metabolic stability compared to methylene .

The target compound’s steric bulk may favor interactions with hydrophobic binding pockets .

Analytical Workflows : Combining X-ray, NMR, and LCMS/MS () ensures accurate structural elucidation and differentiation of closely related analogs .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing this compound, and how can purity be optimized?

  • Synthesis : Acylation and Michael addition reactions are common approaches. For example, analogous benzisothiazole derivatives are synthesized via nucleophilic substitution or condensation reactions under reflux conditions, followed by purification via recrystallization (e.g., methanol or ethanol) .
  • Purity Optimization : Use column chromatography with silica gel (eluent: ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase). Monitor reaction completion using TLC (Rf ~0.5 in ethyl acetate) .

Q. How can the molecular structure and stereochemistry be confirmed experimentally?

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation. For example, benzisothiazole derivatives have been resolved at 230 K with R-factors <0.04, ensuring precise bond-length and angle measurements .
  • Spectroscopic Methods :

  • NMR : Analyze 1^1H and 13^13C spectra for characteristic peaks (e.g., benzenecarboxamide carbonyl at ~168 ppm, isopropyl methyl groups at ~1.2 ppm).
  • FT-IR : Confirm sulfonamide (1,1,3-trioxo group) stretches at 1150–1300 cm1^{-1} and amide C=O at ~1650 cm1^{-1} .

Q. What analytical techniques are critical for assessing stability under varying conditions?

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., stability up to 200°C for benzisothiazole analogs).
  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and intermediates. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by predicting feasible reaction pathways .
  • Molecular Docking : Screen derivatives against target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Prioritize candidates with binding energies <−8 kcal/mol .

Q. How can contradictions in catalytic activity data be resolved across studies?

  • Statistical Meta-Analysis : Apply ANOVA to datasets with conflicting catalytic rates. For example, variance in reaction yields may stem from solvent polarity (dielectric constant >20 reduces nucleophilicity) or temperature gradients (±5°C tolerance).
  • Design of Experiments (DoE) : Use fractional factorial designs to isolate critical variables (e.g., catalyst loading, solvent ratio). Central composite designs optimize conditions with <15 experimental runs .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield?

  • Kinetic Modeling : Develop rate equations for key steps (e.g., Arrhenius parameters for benzisothiazole ring closure).
  • Process Simulation : Aspen Plus® models can predict heat transfer limitations in batch reactors. For example, exothermic steps may require cooling rates >2°C/min to avoid byproducts .

Q. How do molecular packing interactions (from crystallography) influence solubility and bioavailability?

  • Hirshfeld Surface Analysis : Quantify intermolecular forces (e.g., H-bonding, π-π stacking) in SCXRD data. For benzisothiazoles, strong O···H interactions (10–15% surface contacts) correlate with low aqueous solubility .
  • Amorphization : Ball-mill the crystalline form to create amorphous dispersions, improving dissolution rates by 3–5×.

Methodological Guidance for Data Interpretation

  • Contradictory Bioactivity Results : Cross-validate assays (e.g., ELISA vs. cell-based tests) and control for solvent artifacts (e.g., DMSO >0.1% inhibits some enzymes).
  • Reaction Mechanism Ambiguity : Use isotopic labeling (e.g., 18^{18}O in sulfonamide groups) and track intermediates via LC-MS .

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